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molecular formula C10H8FN B024327 6-Fluoro-2-methylquinoline CAS No. 1128-61-6

6-Fluoro-2-methylquinoline

Cat. No. B024327
M. Wt: 161.18 g/mol
InChI Key: GPIARMSVZOEZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556713

Procedure details

To 3.5 l of fuming sulfuric acid were added, with cooling, 600 g (3.73 moles) of 6-fluoroquinaldine in small portions (5 to 10 g). To this mixture was added about 0.1 g of sodium nitrite, followed by the dropwise addition of 261 ml of fuming red nitric acid over a period of six hours. The temperature of the mixture was maintained at 5° to 10° C. during the addition. The mixture was stirred at 20° C. for sixteen hours, then poured into 3 gallons of ice. Ammonium hydroxide was added, with cooling, to basify the mixture. The precipitated solid was separated by filtration, and dissolved in about two liters of warm toluene. The solution was dried over magnesium sulfate, filtered and evaporated to provide a yellow solid (6-fluoro-5-nitroquinaldine, m.p. 105°-108° C.) which was recrystallized from 1,2dicholoroethane. The structural assignment was confirmed by nuclear magnetic resonance and infrared spectral analyses.
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
261 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([CH3:17])[CH:11]=[CH:10]2.[N:18]([O-:20])=[O:19].[Na+].[N+]([O-])(O)=O.[OH-].[NH4+]>>[F:6][C:7]1[C:8]([N+:18]([O-:20])=[O:19])=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([CH3:17])[CH:11]=[CH:10]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.5 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)C
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
261 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was maintained at 5° to 10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in about two liters of warm toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C=CC(=NC2=CC1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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